molecular formula C7BrF7 B1287058 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride CAS No. 66820-64-2

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride

Cat. No.: B1287058
CAS No.: 66820-64-2
M. Wt: 296.97 g/mol
InChI Key: HFTSBCADMASJCQ-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7BrF7. It is characterized by the presence of bromine and multiple fluorine atoms attached to a benzene ring, along with a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride can be synthesized through the bromination of 3,4,5,6-tetrafluorobenzotrifluoride. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position on the benzene ring . The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzotrifluoride is primarily based on its ability to undergo various chemical transformations. The presence of multiple fluorine atoms and a bromine atom on the benzene ring influences its reactivity and interaction with other molecules. The compound can act as an electrophile or a nucleophile in different reactions, depending on the conditions and reagents used . The trifluoromethyl group enhances the compound’s lipophilicity, making it suitable for applications in drug development and materials science .

Properties

IUPAC Name

1-bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF7/c8-2-1(7(13,14)15)3(9)5(11)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTSBCADMASJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590715
Record name 1-Bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66820-64-2
Record name 1-Bromo-2,3,4,5-tetrafluoro-6-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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